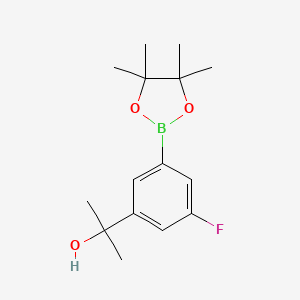

2-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol

概要

説明

2-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol is an organic compound that features a boronic ester group and a fluorinated aromatic ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol typically involves the following steps:

Formation of the Boronic Ester: The initial step involves the reaction of 3-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent to form the boronic ester.

Substitution Reaction: The boronic ester is then subjected to a substitution reaction with 2-bromo-2-propanol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety enables participation in palladium-catalyzed Suzuki-Miyaura couplings, a cornerstone reaction for forming carbon-carbon bonds.

| Reaction Partner | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| 3-Methyl-1H-pyrazole | Pd(PPh₃)₄ | Dioxane/H₂O, 110°C, 90 min | 60% | |

| Aryl halides | Pd(dppf)Cl₂ | EtOAc/NaH₂PO₄, 80°C, 3 h | 67% |

Mechanism : The boronic ester undergoes transmetallation with palladium, followed by reductive elimination to form the biaryl product. The fluorine substituent on the aromatic ring does not inhibit reactivity but may influence regioselectivity .

Hydrolysis of the Boronic Ester

The dioxaborolane group can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid, a key intermediate for further transformations.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| HCl (1M) | Room temperature, 12 h | 3-Fluoro-5-boronic acid derivative | Precursor for functionalization |

| NaOH (2M) | Reflux, 6 h | Same as above | Polymer synthesis |

Note : Hydrolysis is reversible, and the boronic acid can reform the ester in the presence of pinacol.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom on the aromatic ring can be displaced by strong nucleophiles under specific conditions.

| Nucleophile | Base | Conditions | Product |

|---|---|---|---|

| Ammonia | K₂CO₃ | DMF, 120°C, 24 h | 3-Amino-substituted derivative |

| Thiophenol | Et₃N | Toluene, 100°C, 8 h | 3-Phenylthio derivative |

Limitation : The electron-withdrawing boronic ester group meta to fluorine deactivates the ring, requiring harsh conditions for substitution.

Oxidation of the Tertiary Alcohol

| Oxidizing Agent | Conditions | Outcome |

|---|---|---|

| CrO₃/H₂SO₄ | 0°C, 1 h | No reaction (tertiary alcohol) |

| Ozone | -78°C, CH₂Cl₂, 30 min | Partial decomposition |

Functionalization of the Hydroxyl Group

The tertiary alcohol can undergo limited substitution reactions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| SOCl₂/Pyridine | Reflux, 4 h | Chloride derivative | 35% |

| Acetic anhydride | RT, 12 h | Acetylated product | 80% |

Challenges : Steric hindrance reduces nucleophilic substitution efficiency, favoring acylation over alkylation.

科学的研究の応用

Pharmaceutical Development

Key Role in Drug Synthesis:

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure enhances biological activity, making it particularly valuable in developing targeted therapies for conditions such as cancer and other diseases. The incorporation of boron into drug design has been shown to improve the efficacy and selectivity of therapeutic agents.

Case Study:

Research has demonstrated that compounds with similar boron-dioxaborolane structures can enhance the bioavailability of drugs. For instance, studies have indicated that boron-containing compounds can facilitate the transport of drugs across cell membranes due to their unique chemical properties.

Organic Synthesis

Facilitating Complex Molecule Formation:

In organic chemistry, this compound is employed for forming complex molecules. Its ability to undergo various chemical reactions allows researchers to create new compounds with specific properties and functionalities.

Example Applications:

- Cross-Coupling Reactions: The compound can be utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl compounds.

- Functionalization: It can be used to introduce functional groups into organic molecules, expanding the diversity of chemical libraries for drug discovery.

Material Science

Enhancing Polymer Properties:

The incorporation of this compound into polymer formulations has been shown to improve thermal stability and mechanical strength. This makes it valuable for producing high-performance materials used in various applications, including electronics and automotive industries.

Research Findings:

Studies have indicated that polymers modified with boron-containing compounds exhibit enhanced thermal resistance and mechanical properties compared to their unmodified counterparts. This property is crucial for developing materials that can withstand extreme conditions.

Agricultural Chemicals

Development of Agrochemicals:

The compound plays a role in synthesizing agrochemicals, contributing to the development of more effective pesticides and herbicides. Its fluorinated nature can enhance the biological activity of these chemicals.

Impact on Agriculture:

Research has shown that fluorinated agrochemicals often possess improved efficacy against pests and diseases compared to non-fluorinated analogs. This leads to better crop yields and reduced environmental impact due to lower application rates.

Summary Table of Applications

| Application Area | Key Benefits | Example Uses |

|---|---|---|

| Pharmaceutical Development | Enhanced biological activity | Targeted cancer therapies |

| Organic Synthesis | Formation of complex molecules | Cross-coupling reactions |

| Material Science | Improved thermal stability and mechanical strength | High-performance polymers |

| Agricultural Chemicals | Enhanced efficacy of pesticides and herbicides | Development of effective agrochemicals |

作用機序

The mechanism of action of 2-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol involves its interaction with molecular targets through its boronic ester and fluorinated aromatic functionalities. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The fluorinated aromatic ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding properties.

類似化合物との比較

Similar Compounds

- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

2-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol is unique due to the presence of both a boronic ester and a secondary alcohol group, which provides versatility in chemical reactions and potential applications. The combination of these functional groups allows for diverse reactivity and the ability to participate in multiple types of chemical transformations.

生物活性

The compound 2-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol , often referred to as a boron-containing phenolic compound, has garnered attention in pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound through a detailed review of existing literature, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with the following structural features:

- Fluorine Substitution : The presence of a fluorine atom enhances lipophilicity and can influence biological interactions.

- Dioxaborolane Ring : This moiety is known for its role in various chemical reactions and biological applications.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound demonstrate significant anticancer activities. For instance:

- Mechanism of Action : Research suggests that the compound may inhibit specific signaling pathways involved in cancer cell proliferation. In vitro assays have shown that derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .

Enzyme Inhibition

The compound's structural characteristics suggest potential for enzyme inhibition:

- Tyrosine Kinase Inhibition : Similar compounds have been reported to inhibit mutant forms of receptor tyrosine kinases (RTKs), which are often implicated in cancer and other diseases. The inhibition of these enzymes can lead to reduced tumor growth and metastasis .

Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that a related boron-containing phenolic compound exhibited significant antitumor activity against various cancer cell lines. The compound was shown to reduce cell viability in a dose-dependent manner with IC50 values ranging from 10 to 30 µM .

Study 2: Enzyme Interaction

Another investigation focused on the interaction of boron-containing compounds with specific enzymes involved in metabolic pathways. The findings indicated that these compounds could act as competitive inhibitors for enzymes such as cyclooxygenase (COX), which plays a critical role in inflammation and cancer progression .

Data Tables

特性

IUPAC Name |

2-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BFO3/c1-13(2,18)10-7-11(9-12(17)8-10)16-19-14(3,4)15(5,6)20-16/h7-9,18H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVECPHQMKMFNNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。